Ethyl 3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring with two oxo groups at positions 2 and 4, a butyl group at position 3, and an ethyl ester group at position 5. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate with urea or thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with additional functional groups.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, leading to the formation of dihydropyrimidine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyrimidine derivatives with additional oxo or hydroxyl groups.
Reduction: Dihydropyrimidine derivatives.
Substitution: Amides or ester derivatives.
Scientific Research Applications
Ethyl 3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Ethyl 3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
- Ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate
- Ethyl 3-butyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate
These compounds share similar structural features but differ in the nature and position of substituents on the pyrimidine ring. The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
94820-42-5 |
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Molecular Formula |
C11H16N2O4 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
ethyl 3-butyl-2,4-dioxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H16N2O4/c1-3-5-6-13-9(14)8(7-12-11(13)16)10(15)17-4-2/h7H,3-6H2,1-2H3,(H,12,16) |
InChI Key |
ROTUGGXSODIZNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(=CNC1=O)C(=O)OCC |
Origin of Product |
United States |
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